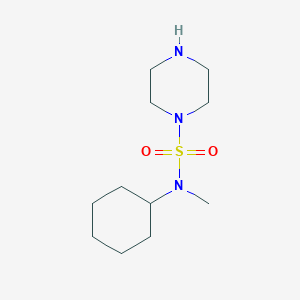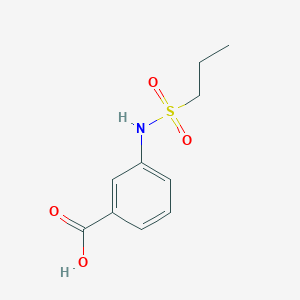
3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride is a synthetic compound . It is a non-diuretic benzothiadiazine derivative . The compound has a molecular weight of 259.76 .
Synthesis Analysis
The synthesis of 3-Benzylamino-1,2-Benzisothiazole 1,1-Dioxide involves heating a solution of benzylamine and 3-chloro-1,1-dioxo-1,2-benzisothiazole in tetrahydrofuran under reflux .
Molecular Structure Analysis
Structural analysis of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide by X-ray diffraction method reveals C–N bond lengths very similar to the correspondent ether pseudo saccharyl derivative, with the central C–N–C amine linkage having one very long C–N bond and one short . The central C–N–C bond angle is close to 120° .
Chemical Reactions Analysis
The reactivity of similar compounds but derivatives of amines, were studied under the same reduced conditions but were not succeed . A variety of other functional groups has been reduced under mild conditions and without need of hydrogen gas .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The benzothiadiazine dioxide scaffold, to which the compound is related, has been reported to exhibit antimicrobial properties . This compound could potentially be modified to enhance its activity against a variety of microbial pathogens. Research could focus on synthesizing derivatives and testing them against bacterial and fungal strains to determine their efficacy and spectrum of activity .
Antiviral Research
Similar to its antimicrobial potential, the compound may also be investigated for its antiviral capabilities . The structural similarity to benzothiadiazine dioxides suggests that it could interact with viral proteins or enzymes, disrupting viral replication. Studies could involve screening against common viruses and assessing the compound’s mechanism of action .
Antihypertensive Effects
The benzothiadiazine dioxide ring system has been associated with antihypertensive effects . As such, “3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride” could be explored as a candidate for blood pressure regulation. Research might include in vivo studies to evaluate its cardiovascular effects and potential as a therapeutic agent .
Antidiabetic Activity
There is evidence that benzothiadiazine dioxides can act as antidiabetic agents . Investigating this compound for antidiabetic activity could involve studying its effects on insulin secretion or glucose metabolism. This research could lead to the development of new treatments for diabetes .
Anticancer Properties
The compound’s framework suggests potential use in cancer therapy . It could be studied for its ability to inhibit cancer cell growth or induce apoptosis. Research might include cell line studies to assess its cytotoxicity and potential as an adjunct to existing cancer treatments .
KATP Channel Activation
Benzothiadiazine dioxides have been known to act as KATP channel activators . This compound could be researched for its effects on potassium channels, which play a crucial role in cellular functions. Applications might include the treatment of diseases related to channelopathies .
AMPA Receptor Modulation
The compound could serve as a modulator for AMPA receptors , which are involved in fast synaptic transmission in the CNS. This application could lead to the development of new drugs for neurological disorders. Research would focus on the compound’s binding affinity and its effect on neurotransmission .
Peptide and Dipeptide Moiety Incorporation
Recent developments include the incorporation of peptide and dipeptide moieties into the 3-substituent side chains of benzothiadiazine dioxides. This compound could be modified to include such moieties, potentially leading to enhanced biological activity and new therapeutic applications .
Propiedades
IUPAC Name |
N-benzyl-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S.ClH/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10;/h1-7,11-12H,8-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSSXXRHGRLDJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)